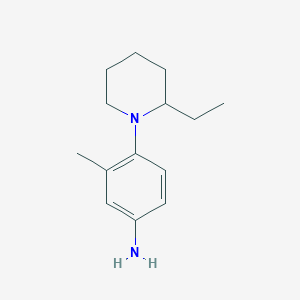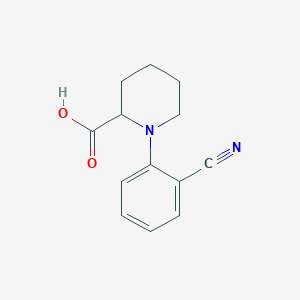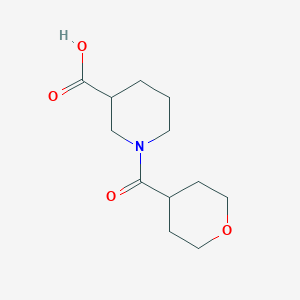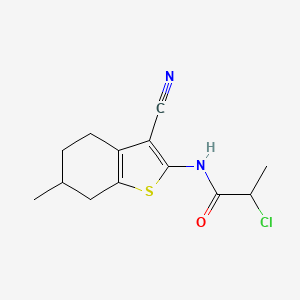
4-(2-Ethyl-1-piperidinyl)-3-methylaniline
Übersicht
Beschreibung
4-(2-Ethyl-1-piperidinyl)-3-methylaniline, also known as 4-EPMA, is an organic compound that has been widely studied due to its unique properties. It is a derivative of the parent compound aniline, and is an aromatic amine that can be used in a variety of research applications. 4-EPMA has been used as a reagent in chemical synthesis and as an intermediate in the production of pharmaceuticals, pesticides, and other compounds. Additionally, 4-EPMA has been studied for its potential role in biochemistry and physiology, and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-(2-Ethyl-1-piperidinyl)-3-methylaniline has been studied for its potential use in a variety of scientific research applications. It has been used as a reagent in chemical synthesis and as an intermediate in the production of pharmaceuticals, pesticides, and other compounds. Additionally, 4-(2-Ethyl-1-piperidinyl)-3-methylaniline has been studied for its potential role in biochemistry and physiology, and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-(2-Ethyl-1-piperidinyl)-3-methylaniline is not fully understood, but it is thought to act as an agonist at the muscarinic acetylcholine receptor. It is also thought to act as a monoamine oxidase inhibitor, which may explain its potential therapeutic effects. Additionally, 4-(2-Ethyl-1-piperidinyl)-3-methylaniline has been found to act as an inhibitor of the enzyme thymidylate synthase, which may explain its potential role in cancer therapy.
Biochemical and Physiological Effects
4-(2-Ethyl-1-piperidinyl)-3-methylaniline has been found to have a wide range of biochemical and physiological effects. It has been found to act as an agonist at the muscarinic acetylcholine receptor, which may explain its potential therapeutic effects. Additionally, it has been found to act as an inhibitor of the enzyme thymidylate synthase, which may explain its potential role in cancer therapy. Additionally, 4-(2-Ethyl-1-piperidinyl)-3-methylaniline has been found to be an effective inhibitor of the enzyme cyclooxygenase-2, which may explain its potential role in the treatment of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Ethyl-1-piperidinyl)-3-methylaniline has several advantages for use in laboratory experiments. It is relatively inexpensive and can be readily synthesized in the laboratory. Additionally, 4-(2-Ethyl-1-piperidinyl)-3-methylaniline has a wide range of biochemical and physiological effects, which makes it a useful compound for studying a variety of biological processes. However, there are some limitations to using 4-(2-Ethyl-1-piperidinyl)-3-methylaniline in laboratory experiments. It is a relatively unstable compound and can be easily degraded in the presence of light or heat. Additionally, it is a relatively toxic compound and should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for research into 4-(2-Ethyl-1-piperidinyl)-3-methylaniline. One area of research is exploring the potential therapeutic applications of 4-(2-Ethyl-1-piperidinyl)-3-methylaniline. This could include studying the potential effects of 4-(2-Ethyl-1-piperidinyl)-3-methylaniline on inflammation, pain, and cancer. Additionally, further research could be conducted into the mechanism of action of 4-(2-Ethyl-1-piperidinyl)-3-methylaniline and its potential interactions with other drugs and compounds. Additionally, further research could be conducted into the potential toxicity of 4-(2-Ethyl-1-piperidinyl)-3-methylaniline and the possible side effects of using it in laboratory experiments. Finally, further research into the synthesis of 4-(2-Ethyl-1-piperidinyl)-3-methylaniline could lead to the development of more efficient and cost-effective methods for producing the compound.
Eigenschaften
IUPAC Name |
4-(2-ethylpiperidin-1-yl)-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-3-13-6-4-5-9-16(13)14-8-7-12(15)10-11(14)2/h7-8,10,13H,3-6,9,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYURIJVGKUHVRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethyl-1-piperidinyl)-3-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1386141.png)
![4-[Methyl(propyl)amino]benzaldehyde](/img/structure/B1386143.png)

![Propyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1386146.png)









